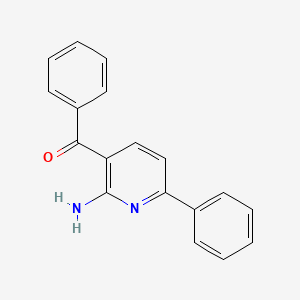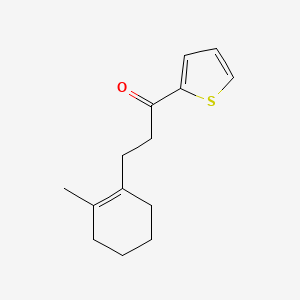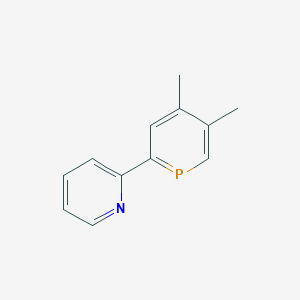
(3S,4S)-3,4-Dipropyl-1,2-dioxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3,4-Dipropyl-1,2-dioxetane is an organic compound characterized by a four-membered ring structure containing two oxygen atoms and two carbon atoms, with propyl groups attached to the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dipropyl-1,2-dioxetane typically involves the reaction of alkenes with peroxy acids. One common method is the epoxidation of alkenes using meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. The reaction proceeds through a concerted mechanism, where the oxygen in the peroxide is electron-deficient and is attacked by the π electrons of the alkene, forming the dioxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using stable peroxy acids like mCPBA. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3,4-Dipropyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of alcohols or other reduced products.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(3S,4S)-3,4-Dipropyl-1,2-dioxetane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (3S,4S)-3,4-Dipropyl-1,2-dioxetane exerts its effects involves the formation and cleavage of the dioxetane ring. The molecular targets and pathways involved include interactions with enzymes and other biomolecules that can catalyze the ring-opening reactions, leading to the formation of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-Tetflupyrolimet: Another dioxetane compound with similar structural features.
Epoxides: Compounds with a three-membered ring structure containing an oxygen atom, such as ethylene oxide.
Uniqueness
(3S,4S)-3,4-Dipropyl-1,2-dioxetane is unique due to its four-membered ring structure, which imparts different reactivity and stability compared to three-membered epoxides.
Propiedades
Número CAS |
83929-10-6 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(3S,4S)-3,4-dipropyldioxetane |
InChI |
InChI=1S/C8H16O2/c1-3-5-7-8(6-4-2)10-9-7/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Clave InChI |
MPTCXCHFVQCTFK-YUMQZZPRSA-N |
SMILES isomérico |
CCC[C@H]1[C@@H](OO1)CCC |
SMILES canónico |
CCCC1C(OO1)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)

![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)




![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)

![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
